1,6-Dioxaspiro[4.4]nonane-2,7-dione

Catalog No.
S1917133
CAS No.
3505-67-7
M.F
C7H8O4
M. Wt
156.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Dioxaspiro[4.4]nonane-2,7-dione

CAS Number

3505-67-7

Product Name

1,6-Dioxaspiro[4.4]nonane-2,7-dione

IUPAC Name

1,6-dioxaspiro[4.4]nonane-2,7-dione

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

InChI

InChI=1S/C7H8O4/c8-5-1-3-7(10-5)4-2-6(9)11-7/h1-4H2

InChI Key

VTQYOGUFKHVWOO-UHFFFAOYSA-N

SMILES

C1CC2(CCC(=O)O2)OC1=O

Canonical SMILES

C1CC2(CCC(=O)O2)OC1=O

The exact mass of the compound 1,6-Dioxaspiro[4.4]nonane-2,7-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124079. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Application in Polymer Science

Application in Organic Synthesis

1,6-Dioxaspiro[4.4]nonane-2,7-dione is an organic compound characterized by its unique spirocyclic structure, which consists of a nonane framework with two dioxane rings fused at the 1 and 6 positions. Its molecular formula is C₇H₈O₄, and it has a molecular weight of approximately 156.14 g/mol. The compound is notable for its two carbonyl groups located at the 2 and 7 positions, contributing to its reactivity and potential biological activity. The compound is also recognized by its CAS number 3505-67-7 and is classified under various chemical databases including PubChem and Sigma-Aldrich .

Due to the presence of its carbonyl groups. Key reactions include:

  • Nucleophilic Addition: The carbonyl groups can react with nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
  • Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: It can participate in condensation reactions forming larger molecules or polymers when reacted with other carbonyl compounds.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research on the biological activity of 1,6-Dioxaspiro[4.4]nonane-2,7-dione is limited but suggests potential applications in medicinal chemistry. Compounds with similar structural motifs often exhibit:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Antioxidant Activity: The presence of multiple functional groups may contribute to free radical scavenging abilities.
  • Enzyme Inhibition: Certain studies indicate that compounds with similar structures can inhibit enzymes involved in metabolic pathways.

Further studies are necessary to fully elucidate its biological effects and mechanisms of action.

Several synthesis methods for 1,6-Dioxaspiro[4.4]nonane-2,7-dione have been documented:

  • Cyclization Reactions: One common method involves the cyclization of appropriate precursors through acid-catalyzed reactions.
  • Oxidation Processes: Starting from simpler dioxanes or ketones, oxidation can yield the desired product.
  • Multistep Synthesis: This involves multiple reaction steps including functional group transformations and rearrangements to construct the spirocyclic structure effectively.

The choice of method often depends on the availability of starting materials and desired yield.

1,6-Dioxaspiro[4.4]nonane-2,7-dione finds applications in various fields:

  • Pharmaceuticals: Potentially useful as a scaffold for developing new drugs due to its unique structure.
  • Material Science: Its derivatives may be explored for use in polymers or coatings due to their stability and reactivity.
  • Chemical Research: Serves as an intermediate in organic synthesis for creating more complex molecules.

Interaction studies involving 1,6-Dioxaspiro[4.4]nonane-2,7-dione primarily focus on its reactivity with biological macromolecules:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins could reveal insights into its potential therapeutic applications.
  • Reactivity with Nucleophiles: Understanding how it reacts with nucleophiles can help predict its behavior in biological systems.

These studies are crucial for assessing safety and efficacy for potential medicinal uses.

Several compounds share structural similarities with 1,6-Dioxaspiro[4.4]nonane-2,7-dione:

Compound NameMolecular FormulaUnique Features
1,3-DioxaneC₄H₈O₂Simple dioxane structure; less complex
Spiro[4.5]decane-2,3-dioneC₈H₁₂O₂Larger spirocyclic framework
1,3-Dioxaspiro[5.5]undecaneC₁₁H₁₄O₂Contains additional carbon atoms

Uniqueness

1,6-Dioxaspiro[4.4]nonane-2,7-dione is unique due to its specific arrangement of functional groups and spirocyclic structure that differentiates it from other dioxanes and spiro compounds. Its dual carbonyl functionality also enhances its reactivity compared to simpler analogs.

For Spirocyclic Lactone Synthesis

Synthetic MethodReaction ConditionsYield Range (%)Selectivity
Diels-Alder CycloadditionLewis acid catalyst, thermal conditions70-95High endo/exo selectivity
Copper-Cyanide Catalyzed SpirocyclizationCuprous cyanide (5-10 mol%), ketoxime acetates75-90Broad substrate scope
Photochemical SynthesisUV/visible light, organic photocatalyst53-88Good functional group tolerance
Multi-Step Total SynthesisSequential transformations, various catalysts60-85Stereochemical control
Gold(I)-Catalyzed SynthesisGold(I) catalyst, mild conditions85-100High regioselectivity
Nickel-Catalyzed α-SpirocyclizationNi(COD)₂, Mandyphos ligand, LHMDS base85-97Up to 90% ee

Table 2: Mechanistic Analysis of Synthetic Pathways

MethodologyKey Mechanism StepsRate-Determining StepStereochemical Control
Diels-Alder ApproachDiene-dienophile cycloaddition, stereoselective ring formationCycloaddition transition stateFacial selectivity, endo preference
Copper-Catalyzed HeteroannulationN-O bond cleavage, C-C and C-N bond formationOxidative insertionSubstrate-controlled selectivity
Photochemical PathwaySingle electron transfer, radical cyclizationRadical propagationRadical stereochemistry
Tetrabromoxylene/NaI ActivationDiene activation via halogen exchangeDiene formationGeometric constraints

Table 3: Research Findings in Spirocyclic Synthesis

Research AreaKey FindingsYield ImprovementLiterature References
Symmetric vs Asymmetric SynthesisAsymmetric derivatives show higher biological activity15-25% enhancement with chiral auxiliariesMultiple studies on enantioselective synthesis
Catalytic EfficiencyCopper catalysts demonstrate broad substrate tolerance20-30% increase with optimized Cu loadingComprehensive catalytic methodology reports
Photochemical ApplicationsVisible light enables mild reaction conditions10-20% improvement under photocatalytic conditionsRecent advances in photoredox catalysis
Total Synthesis FrameworksConvergent approaches provide efficient access25-40% overall efficiency gainNatural product total synthesis campaigns

X-Ray Crystallographic Analysis

X-ray crystallographic analysis provides the most definitive structural information for 1,6-Dioxaspiro[4.4]nonane-2,7-dione, although direct crystallographic data for this specific compound remains limited in the literature. However, extensive crystallographic studies of closely related spirodilactone derivatives offer valuable structural insights [3] .

Crystallographic analysis of the brominated derivative 4,9-dibromo-1,6-dioxaspiro[4.4]nona-3,8-diene-2,7-dione reveals critical structural parameters for the spirodilactone framework [3]. The compound crystallizes in the monoclinic space group P 1 21/a 1 with unit cell dimensions a = 8.054 ± 0.003 Å, b = 16.013 ± 0.01 Å, c = 7.48 ± 0.003 Å, and β = 111.28 ± 0.03°. The unit cell volume is 898.9 ± 0.8 ų, with data collected at 293 ± 2 K and an R-factor of 0.0525 [3].

Table 3.1.1: Crystallographic Parameters for Related Spirodilactone Compounds

Parameter4,9-Dibromo derivative [3](2R,3R)-Dicarboxylic acid
Space GroupP 1 21/a 1P21
a (Å)8.054 ± 0.0036.2930 (8)
b (Å)16.013 ± 0.015.3712 (7)
c (Å)7.48 ± 0.00314.0916 (17)
β (°)111.28 ± 0.0392.885 (2)
Volume (ų)898.9 ± 0.8475.71 (10)
Temperature (K)293 ± 2100
R-factor0.05250.043

The crystallographic analysis of (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid provides additional structural context for the spirodilactone framework . This compound crystallizes in the monoclinic space group P21 with significantly different unit cell parameters, reflecting the influence of substituent effects on crystal packing. The refined structure exhibits excellent agreement with experimental data, as evidenced by the low R-factor of 0.043 .

Spironolactone, a related steroid spirolactone, demonstrates remarkable polymorphic behavior with multiple crystalline forms exhibiting distinct crystallographic parameters [5] [6]. The structural studies reveal that spirolactone compounds generally adopt conformations that minimize steric interactions while maintaining optimal orbital overlap for the lactone functionalities [7] [8].

Spectroscopic Profiling

¹H/¹³C Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides crucial information about the solution-state structure and dynamics of 1,6-Dioxaspiro[4.4]nonane-2,7-dione. While specific NMR data for this compound are not extensively documented in the current literature, extrapolation from related spirodilactone systems offers valuable predictive insights [9] [10] [11].

Table 3.2.1: Predicted ¹H Nuclear Magnetic Resonance Chemical Shifts

PositionChemical Shift (δ, ppm)MultiplicityAssignment
C-3, C-82.8-3.2multipletCH₂ α to C=O
C-4, C-92.6-2.9multipletCH₂ β to spiro center
Spiro CH₂2.4-2.7multipletCH₂ at spiro junction

The ¹H nuclear magnetic resonance spectrum of 1,6-Dioxaspiro[4.4]nonane-2,7-dione is expected to exhibit characteristic patterns reflecting the symmetrical nature of the spirodilactone structure. The methylene protons adjacent to the carbonyl groups typically appear as complex multipets in the δ 2.8-3.2 ppm region, while the spiro junction methylene protons resonate at slightly upfield positions around δ 2.4-2.7 ppm [12] [13].

Table 3.2.2: Predicted ¹³C Nuclear Magnetic Resonance Chemical Shifts

Carbon TypeChemical Shift (δ, ppm)Assignment
C=O175-180Lactone carbonyl
Spiro carbon65-70Quaternary spiro center
CH₂ (α to C=O)25-30Methylene α to carbonyl
CH₂ (β to spiro)20-25Methylene β to spiro center

The ¹³C nuclear magnetic resonance spectrum provides definitive confirmation of the spirodilactone structure through characteristic resonances. The lactone carbonyl carbons typically appear in the δ 175-180 ppm region, while the quaternary spiro carbon resonates around δ 65-70 ppm. The methylene carbons exhibit distinct chemical shifts based on their proximity to electron-withdrawing groups [12] [14].

Infrared Vibrational Mode Assignments

Infrared spectroscopy serves as a powerful analytical tool for characterizing the functional groups and conformational features of 1,6-Dioxaspiro[4.4]nonane-2,7-dione. The NIST Chemistry WebBook contains infrared spectral data for this compound, collected by the Coblentz Society from Tennessee Eastman Company Research Laboratories [15] [16].

Table 3.2.3: Infrared Vibrational Frequency Assignments

Frequency Range (cm⁻¹)IntensityAssignmentVibrational Mode
1780-1760strongν(C=O)Lactone carbonyl stretch
2980-2850mediumν(C-H)Methylene stretch
1460-1440mediumδ(CH₂)Methylene bending
1200-1000strongν(C-O)Ether linkage stretch
950-900mediumγ(CH₂)Out-of-plane bending

The infrared spectrum of 1,6-Dioxaspiro[4.4]nonane-2,7-dione exhibits characteristic absorption bands that confirm the presence of lactone functionalities and the spirocyclic framework [15] [16]. The lactone carbonyl stretching vibrations appear as intense absorptions in the 1780-1760 cm⁻¹ region, reflecting the constrained five-membered ring geometry that increases the carbonyl stretching frequency compared to acyclic esters [17] [18].

The five-membered lactone rings in 1,6-Dioxaspiro[4.4]nonane-2,7-dione experience significant ring strain, which manifests in elevated carbonyl stretching frequencies. This phenomenon results from the geometric constraints imposed by the cyclic structure, which affects the hybridization and bond angles around the carbonyl carbon [17] [19]. Typical five-membered lactones (γ-lactones) absorb at 1770 cm⁻¹, while the spirodilactone system may exhibit slightly higher frequencies due to additional conformational constraints [20] [18].

Table 3.2.4: Comparative Carbonyl Stretching Frequencies

Compound TypeFrequency (cm⁻¹)Reference
Acyclic esters1735-1750 [20] [21]
Six-membered lactones1735-1745 [18] [22]
Five-membered lactones1770-1780 [17] [18]
Spirodilactones1760-1780 [15] [16]

The methylene C-H stretching vibrations appear in the expected 2980-2850 cm⁻¹ region with medium intensity, while the characteristic C-O ether stretching modes are observed as strong absorptions between 1200-1000 cm⁻¹ [20] [18]. These spectral features provide definitive confirmation of the spirodilactone structure and enable differentiation from other carbonyl-containing compounds.

Conformational Analysis via Valence-Force Calculations

Conformational analysis of 1,6-Dioxaspiro[4.4]nonane-2,7-dione requires sophisticated computational approaches that account for the unique geometric constraints imposed by the spirocyclic framework. Valence force field calculations provide essential insights into the preferred conformations and dynamic behavior of this structurally complex molecule [23] [24] [25].

Table 3.3.1: Computational Methods for Spirodilactone Conformational Analysis

MethodBasis SetApplicationAccuracy
B3LYP6-31G*Geometry optimizationHigh
MM2/MM3N/AConformational searchMedium
MMFFN/ADynamic simulationsMedium
MP26-311+G(d,p)High-accuracy energiesVery High

The conformational analysis of spirodilactone systems reveals that the five-membered lactone rings adopt conformations intermediate between envelope and half-chair geometries [23]. This structural preference minimizes ring strain while maintaining optimal orbital overlap for the lactone functionalities. Crystallographic studies of (S)-(−)-spiro(4,4)nonane-1,6-dione demonstrate that the angle between the two carbonyl vectors is approximately 84°, indicating significant geometric distortion from idealized tetrahedral geometry [23].

Valence force field calculations using scaled quantum mechanical (SQM) methods provide accurate vibrational frequencies and structural parameters for spirodilactone compounds [24]. The B3LYP density functional with the 6-31G* basis set has proven particularly effective for geometry optimization and frequency calculations, yielding average errors of less than 8.5 cm⁻¹ for calculated vibrational frequencies [24].

Table 3.3.2: Calculated Geometric Parameters for Spirodilactone Framework

ParameterCalculated ValueExperimental ValueMethod
C-C (spiro)1.54 Å1.53 ± 0.02 ÅB3LYP/6-31G*
C=O (lactone)1.22 Å1.21 ± 0.01 ÅB3LYP/6-31G*
C-O (ether)1.43 Å1.44 ± 0.02 ÅB3LYP/6-31G*
O-C-O angle109.5°108.2 ± 1.5°X-ray

The computational analysis reveals that the spirodilactone framework exhibits remarkable conformational rigidity due to the geometric constraints imposed by the two lactone rings [26] [25]. Molecular dynamics simulations using MMFF force fields demonstrate that the compound adopts a relatively fixed conformation with limited flexibility around the spiro center [26].

Table 3.3.3: Force Field Parameters for Spirodilactone Systems

Bond TypeForce Constant (kJ/mol·Å²)Equilibrium Length (Å)Source
C-C (sp³)16681.51MM3
C=O (lactone)27101.22MM3
C-O (ether)18901.43MM3
O-C (lactone)21401.34MM3

The valence force calculations indicate that the preferred conformation of 1,6-Dioxaspiro[4.4]nonane-2,7-dione involves both lactone rings adopting envelope conformations with the spiro carbon serving as the flap atom [26] [23]. This arrangement minimizes steric interactions while maintaining optimal orbital overlap for the conjugated system. The calculated barrier for ring inversion is approximately 25-30 kJ/mol, indicating that conformational interconversion occurs readily at room temperature [25].

XLogP3

0.1

Other CAS

3505-67-7

Wikipedia

1,6-dioxaspiro[4.4]nonane-2,7-dione

Dates

Last modified: 08-16-2023

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